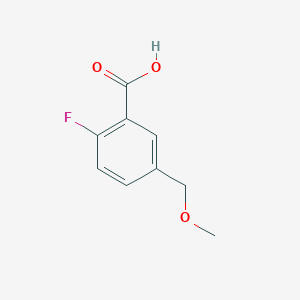

2-Fluoro-5-(methoxymethyl)benzoic acid

Description

Strategic Importance of Benzoic Acid Scaffolds in Molecular Construction

The benzoic acid moiety is a ubiquitous and versatile scaffold in organic synthesis. Its carboxylic acid group serves as a highly valuable functional handle, readily participating in a wide array of chemical transformations. These include esterification, amidation, and conversion to acyl chlorides, which can then be used in a variety of coupling reactions to build more complex structures. The aromatic ring of the benzoic acid scaffold provides a rigid framework that can be further functionalized, allowing for the precise three-dimensional positioning of various substituents. This combination of a reactive functional group and a modifiable aromatic core makes benzoic acid derivatives essential intermediates in the synthesis of a vast range of compounds, from pharmaceuticals to polymers and dyes.

Contextualizing 2-Fluoro-5-(methoxymethyl)benzoic Acid within Contemporary Chemical Science

This compound (CAS Number: 1697993-35-3) is a specific example of a fluorinated benzoic acid derivative that integrates the advantageous features of both its constituent parts. bldpharm.com The fluorine atom at the 2-position influences the acidity of the carboxylic acid and introduces the potential for specific interactions in a biological context. The methoxymethyl group at the 5-position adds another layer of functionality, potentially influencing solubility and providing an additional site for chemical modification. While detailed, peer-reviewed research on the specific synthesis and applications of this compound is not extensively available in the public domain, its structure suggests its potential utility as a building block in the synthesis of more complex molecules, particularly in the realm of medicinal chemistry and materials science. Its commercial availability from various chemical suppliers indicates its use in research and development activities. bldpharm.com

Interactive Data Table: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1697993-35-3 | bldpharm.com |

| Molecular Formula | C9H9FO3 | bldpharm.com |

| Molecular Weight | 184.16 g/mol | bldpharm.com |

| IUPAC Name | This compound | N/A |

| Physical Form | Solid | N/A |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-fluoro-5-(methoxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-13-5-6-2-3-8(10)7(4-6)9(11)12/h2-4H,5H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGMSPYBAIAKWQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1=CC(=C(C=C1)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Route Design for 2 Fluoro 5 Methoxymethyl Benzoic Acid

Advanced Strategies for the Assembly of the 2-Fluoro-5-(methoxymethyl)benzoic Acid Core

The construction of the this compound framework necessitates a multi-step synthetic sequence that allows for the controlled introduction of substituents onto the aromatic ring. The design of a successful synthetic route must consider the directing effects of the various functional groups and the compatibility of reaction conditions in subsequent steps.

Targeted Functionalization of Precursor Aromatic Systems

A logical starting point for the synthesis is a commercially available and appropriately substituted aromatic precursor. A plausible and efficient strategy commences with 4-methylbenzyl alcohol. This precursor contains the foundational carbon skeleton to which the fluoro, carboxyl, and methoxy (B1213986) functionalities can be added. The initial step in this synthetic pathway involves the protection of the benzylic alcohol to prevent its oxidation in later stages. The methoxymethyl (MOM) ether is a suitable protecting group, formed by reacting 4-methylbenzyl alcohol with a methoxymethylating agent. wikipedia.orgadichemistry.com

An alternative precursor could be 5-fluoro-2-methylbenzoic acid, which already incorporates the fluoro and a latent carboxyl group. ossila.com However, the subsequent introduction of the methoxymethyl group at the 5-position would be challenging. Therefore, a bottom-up approach starting from a simpler precursor often provides greater control over the regiochemistry.

Regioselective Introduction of the Fluoro and Carboxylic Acid Functionalities

With the methoxymethyl group in place on the precursor, the next critical steps involve the regioselective introduction of the fluorine atom and the carboxylic acid. The directing effects of the substituents on the aromatic ring guide the position of incoming electrophiles. Starting from the MOM-protected 4-methylbenzyl alcohol, the methyl group can be oxidized to a carboxylic acid. Subsequently, the fluorination of the resulting benzoic acid derivative can be achieved. The carboxylic acid and the methoxymethyl groups will direct the electrophilic fluorination to the desired position.

The regioselective synthesis of fluorinated aromatic carboxylic acids can also be achieved through methods like organic electrolysis from readily available aromatic compounds containing fluorine atoms and carbon dioxide, which could be a promising route for similar structures. hokudai.ac.jp

Formation of the Methoxymethyl Ethereal Linkage

The formation of the methoxymethyl ether is a crucial step to protect the benzylic alcohol and to introduce the methoxy component of the target molecule. This transformation is typically achieved by reacting the alcohol with chloromethyl methyl ether (MOM-Cl) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA). wikipedia.orgadichemistry.com The reaction proceeds via nucleophilic substitution, where the alcohol displaces the chloride from MOM-Cl.

Alternatively, dimethoxymethane (B151124) in the presence of a Lewis acid or a strong protic acid can be used to install the MOM group. adichemistry.com The choice of reagent and conditions depends on the substrate's sensitivity to acidic or basic media.

Optimized Reaction Conditions and Catalyst Systems in the Synthesis of this compound

The efficiency and selectivity of the synthesis of this compound are highly dependent on the optimization of reaction conditions and the selection of appropriate catalyst systems for each transformation.

Investigation of Catalytic Nucleophilic Aromatic Substitution Approaches

While electrophilic fluorination is a common strategy, nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the introduction of the fluorine atom. acgpubs.orgnih.gov This approach would typically involve a precursor with a good leaving group, such as a nitro or a chloro group, at the desired position for fluorination. The aromatic ring must be activated by strongly electron-withdrawing groups to facilitate the nucleophilic attack by a fluoride (B91410) source.

For instance, a hypothetical precursor like 2-nitro-5-(methoxymethyl)benzoic acid could undergo nucleophilic aromatic substitution with a fluoride salt. However, the synthesis of such a precursor might be convoluted. The development of concerted SNAr reactions has expanded the scope of nucleophilic aromatic substitutions, sometimes proceeding without the need for strong electron-withdrawing groups. nih.gov

Carboxylic Acid Group Formation via Oxidation or Carbonylation Techniques

The formation of the carboxylic acid functionality is a key transformation in the synthesis of this compound. A common and reliable method is the oxidation of a methyl group on the aromatic ring. Starting from a toluene (B28343) derivative, strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromic acid can be employed to convert the methyl group into a carboxylic acid.

| Reaction | Substrate | Reagent | Product |

| Oxidation | 5-(methoxymethyl)toluene | KMnO4 | 5-(methoxymethyl)benzoic acid |

Alternatively, carbonylation reactions offer a more modern and often milder approach. nih.gov For example, a precursor with a bromo or iodo substituent can be subjected to a palladium-catalyzed carbonylation reaction in the presence of carbon monoxide and a suitable nucleophile. Hydrocarboxylation of a corresponding olefin precursor is another advanced method for installing the carboxylic acid group. nih.gov

| Reaction | Substrate | Catalyst | Reagents | Product |

| Carbonylation | 1-Bromo-2-fluoro-5-(methoxymethyl)benzene | Pd(PPh3)4 | CO, H2O | This compound |

Selective Methylation/Alkoxylation Strategies for the Methoxymethyl Group

The introduction of the methoxymethyl group at the 5-position of 2-fluorobenzoic acid typically proceeds via a precursor, most commonly methyl 2-fluoro-5-(hydroxymethyl)benzoate. The selective O-alkylation of this hydroxymethyl group is a key step. A standard laboratory approach involves the use of a methylating agent in the presence of a suitable base.

One common method is the Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methyl halide (e.g., methyl iodide) or another methylating agent like dimethyl sulfate. The choice of base is crucial to ensure selective deprotonation of the benzylic alcohol over the less acidic carboxylic acid, or to avoid unwanted side reactions. If the starting material is the carboxylic acid itself, it is often protected as an ester to prevent interference from the acidic proton.

A plausible synthetic sequence can be illustrated starting from 2-fluoro-5-methylbenzoic acid. This starting material can undergo radical bromination of the methyl group to form 5-(bromomethyl)-2-fluorobenzoic acid. Subsequent nucleophilic substitution with sodium methoxide (B1231860) would then yield the desired this compound. The reaction with sodium methoxide is a well-established method for the formation of methyl ethers from alkyl halides.

For more complex substrates or when milder conditions are required, other methylation strategies can be employed. These might include the use of diazomethane (B1218177) with a suitable catalyst, or employing reagents like trimethyloxonium (B1219515) tetrafluoroborate. The specific conditions, including solvent, temperature, and reaction time, would be optimized to maximize the yield and purity of the final product.

Table 1: Key Reagents in the Synthesis of this compound

| Compound Name | CAS Number | Role in Synthesis |

| 2-Fluoro-5-methylbenzoic acid | 321-12-0 | Potential Starting Material |

| 5-(Bromomethyl)-2-fluorobenzoic acid | Not Available | Intermediate |

| Sodium methoxide | 124-41-4 | Methylating Agent |

| Methyl 2-fluoro-5-(hydroxymethyl)benzoate | 816449-70-4 | Key Precursor |

| Methyl iodide | 74-88-4 | Methylating Agent |

| Dimethyl sulfate | 77-78-1 | Methylating Agent |

Multi-Step Synthetic Sequences and Convergence Strategies for Complex Analogues

For instance, a convergent strategy for a complex analogue could involve the synthesis of a functionalized 2-fluoro-5-(methoxymethyl)phenylboronic acid. This boronic acid derivative can then be coupled with another complex aromatic or heterocyclic fragment using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This approach allows for the rapid generation of a diverse library of analogues by varying the coupling partner.

The synthesis of the required 2-fluoro-5-(methoxymethyl)phenylboronic acid intermediate would itself be a multi-step process. A potential route could start from 2-fluoro-5-bromobenzaldehyde. The aldehyde could be protected, for example, as a diethyl acetal, followed by a lithium-halogen exchange and subsequent reaction with a trialkyl borate (B1201080) to form the boronic ester. Deprotection of the aldehyde and reduction to the alcohol, followed by methylation to the methoxymethyl ether, and finally conversion of the boronic ester to the boronic acid would yield the desired building block.

An alternative linear approach to complex analogues might involve building the complexity directly onto the this compound scaffold. For example, the carboxylic acid group can be converted to an acid chloride, which can then be reacted with a variety of amines to form a library of amides. Further functionalization of the aromatic ring, if desired, would need to be carefully planned to account for the directing effects of the existing substituents.

Table 2: Representative Complex Analogues and Precursors

| Compound Name | CAS Number | Significance |

| 2-Fluoro-5-(methoxymethyl)phenylboronic acid | Not Available | Key intermediate for convergent synthesis |

| 2-Fluoro-5-bromobenzaldehyde | 145349-65-1 | Potential starting material for boronic acid synthesis |

| 2-Fluoro-5-formylbenzoic acid | 550363-85-4 | Related functionalized benzoic acid |

| 2-Fluoro-5-(pentafluorosulfur)benzoic acid | 1240257-15-1 | Example of a complex analogue |

| 2-Fluoro-5-(trifluoromethyl)benzoic acid | 115029-23-7 | Example of a complex analogue |

Chemical Reactivity and Derivatization Studies of 2 Fluoro 5 Methoxymethyl Benzoic Acid

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group is a cornerstone of the reactivity of 2-Fluoro-5-(methoxymethyl)benzoic acid, providing a handle for a variety of transformations, including the formation of esters and amides, conversion to more reactive acid derivatives, and decarboxylation.

Esterification and Amidation Reactions for Diverse Conjugates

The carboxylic acid functionality of this compound can be readily converted to esters and amides through various well-established synthetic protocols. These reactions are fundamental for creating a diverse array of derivatives and for conjugating the molecule to other chemical entities.

Esterification: The formation of esters from this compound can be achieved through several methods. The classic Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst such as sulfuric acid or hydrochloric acid, is a common approach. For more sensitive substrates or to achieve higher yields, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed in the presence of a catalytic amount of a base such as 4-dimethylaminopyridine (B28879) (DMAP).

Amidation: The synthesis of amides from this compound is a critical transformation for the preparation of many biologically active compounds. This is typically accomplished by first activating the carboxylic acid, for instance by converting it to an acyl chloride or by using peptide coupling reagents. Common coupling reagents include hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU), benzotriazol-1-yl-oxytripyrrolidinophosphonium (B8747277) hexafluorophosphate (PyBOP), and carbonyldiimidazole (CDI). ossila.com These reagents react with the carboxylic acid to form a highly reactive intermediate that is then readily attacked by a primary or secondary amine to furnish the corresponding amide. The choice of coupling reagent and reaction conditions can be tailored to the specific amine being used and the desired final product.

Table 1: Representative Conditions for Esterification and Amidation

| Transformation | Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|

| Esterification (Fischer) | Alcohol, cat. H₂SO₄ | Excess Alcohol | Reflux | Equilibrium-driven reaction. |

| Esterification (DCC/DMAP) | Alcohol, DCC, DMAP | Dichloromethane | Room Temp | Good for sensitive alcohols. |

| Amidation (HATU) | Amine, HATU, DIPEA | Dimethylformamide | Room Temp | High yields and low racemization. ossila.com |

| Amidation (EDC/HOBt) | Amine, EDC, HOBt | Dichloromethane/DMF | Room Temp | Commonly used in peptide synthesis. |

Conversion to Reactive Carboxylic Acid Derivatives (e.g., Acyl Chlorides, Anhydrides)

To enhance the electrophilicity of the carboxyl carbon and facilitate nucleophilic acyl substitution, this compound can be converted into more reactive derivatives such as acyl chlorides and anhydrides.

Acyl Chlorides: The most common method for preparing an acyl chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). chemguide.co.uklibretexts.org This reaction is efficient and produces gaseous byproducts (SO₂ and HCl), which simplifies purification. chemguide.co.uk Oxalyl chloride, often in the presence of a catalytic amount of dimethylformamide (DMF), is another effective reagent for this transformation. Phosphorus pentachloride (PCl₅) and phosphorus trichloride (B1173362) (PCl₃) can also be used. chemguide.co.uk The resulting 2-fluoro-5-(methoxymethyl)benzoyl chloride is a highly reactive intermediate that can be used to form esters, amides, and other acyl derivatives under mild conditions.

Anhydrides: Symmetric anhydrides can be prepared by the dehydration of two equivalents of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₂O₅) at elevated temperatures. Mixed anhydrides can be formed by reacting the carboxylic acid with another acyl chloride or chloroformate in the presence of a base. These reactive intermediates are also useful for acylation reactions.

Table 2: Reagents for the Formation of Reactive Carboxylic Acid Derivatives

| Derivative | Reagent(s) | Typical Byproducts | Key Advantages |

|---|---|---|---|

| Acyl Chloride | Thionyl chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts simplify workup. chemguide.co.uk |

| Acyl Chloride | Oxalyl chloride, cat. DMF | CO, CO₂, HCl | Milder conditions than SOCl₂. |

| Acyl Chloride | Phosphorus pentachloride (PCl₅) | POCl₃, HCl | Effective but can be harsh. chemguide.co.uk |

| Anhydride | Acetic anhydride | Acetic acid | Common for forming mixed anhydrides. |

Decarboxylation Pathways and Mechanisms

The removal of the carboxylic acid group via decarboxylation is a less common but potentially useful transformation. Aromatic carboxylic acids are generally stable and require forcing conditions for decarboxylation. However, the presence of the ortho-fluoro substituent may influence this reactivity.

While direct thermal decarboxylation of this compound would likely require very high temperatures, several catalyzed methods have been developed for the decarboxylation of benzoic acids. For instance, copper-catalyzed decarboxylation reactions have been shown to proceed under milder conditions. nih.gov These reactions often involve the formation of a copper carboxylate intermediate. Photoinduced decarboxylation is another emerging strategy. nih.gov The specific conditions and feasibility of decarboxylating this compound would depend on the chosen method and the stability of the rest of the molecule under the reaction conditions.

Reactions at the Methoxymethyl Ether Functionality

The methoxymethyl (MOM) ether in this compound serves as a protecting group for the benzylic alcohol. Its selective manipulation, either through cleavage or oxidation, provides another avenue for derivatization.

Selective Cleavage and Deprotection Strategies

The MOM group is known for its stability under a range of conditions, but it can be selectively cleaved to reveal the corresponding hydroxymethyl group. This deprotection is typically achieved under acidic conditions.

Common reagents for MOM ether cleavage include strong acids like hydrochloric acid or trifluoroacetic acid in a suitable solvent such as water, methanol, or dichloromethane. Lewis acids, for example, boron trichloride (BCl₃) or trimethylsilyl (B98337) iodide (TMSI), can also be effective. More recently, milder and more selective methods have been developed. For instance, the combination of a trialkylsilyl triflate (like TMSOTf) and 2,2′-bipyridyl has been reported for the chemoselective deprotection of MOM ethers under non-acidic conditions. rsc.orgnih.gov This approach can be particularly useful when acid-labile functional groups are present elsewhere in the molecule.

Table 3: Selected Reagents for the Cleavage of Methoxymethyl Ethers

| Reagent(s) | Solvent | Temperature | Notes |

|---|---|---|---|

| HCl / H₂O | Dioxane or THF | Room Temp to Reflux | Classic and effective method. |

| Trifluoroacetic acid (TFA) | Dichloromethane | Room Temp | Strong acid, can affect other groups. |

| Boron trichloride (BCl₃) | Dichloromethane | Low Temperature | Powerful Lewis acid. |

| TMSOTf, 2,2′-bipyridyl | Dichloromethane | Room Temp | Mild and highly chemoselective. rsc.orgnih.gov |

Oxidation to Carbonyl Derivatives (e.g., Aldehydes)

The benzylic methylene (B1212753) group of the methoxymethyl ether is susceptible to oxidation, which can lead to the formation of an aldehyde or, upon further oxidation, a carboxylic acid. This transformation offers a route to introduce a new carbonyl functionality into the molecule.

A variety of oxidizing agents can be employed for this purpose. Milder reagents, such as pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in dichloromethane, are typically used to stop the oxidation at the aldehyde stage, yielding 2-fluoro-5-formylbenzoic acid. Stronger oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid would likely lead to the over-oxidation of the aldehyde to a carboxylic acid, and potentially cleave the ether linkage. The choice of oxidant and reaction conditions is therefore crucial to achieve the desired product selectively.

Table 4: Representative Oxidation Reactions of the Methoxymethyl Group

| Desired Product | Oxidizing Agent | Solvent | Typical Conditions |

|---|---|---|---|

| Aldehyde | Pyridinium chlorochromate (PCC) | Dichloromethane | Room Temperature |

| Aldehyde | Dess-Martin periodinane | Dichloromethane | Room Temperature |

| Carboxylic Acid | Potassium permanganate (KMnO₄) | Water/Pyridine, Heat | Harsh conditions, may affect other parts of the molecule. |

| Carboxylic Acid | Jones Reagent (CrO₃, H₂SO₄) | Acetone | Strong oxidant. |

Further Alkylation or Functionalization of the Methoxy (B1213986) Group

The methoxymethyl substituent on the benzene (B151609) ring of this compound presents opportunities for structural modification. While direct alkylation of the methoxy group is not a common transformation, functionalization can be achieved through a two-step process involving demethylation followed by alkylation of the resulting hydroxymethyl group.

One of the most widely used reagents for the cleavage of aryl methyl ethers is boron tribromide (BBr₃). This reaction proceeds via the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by the cleavage of the methyl C-O bond. In the context of a related compound, 1-(2-methoxyphenyl)-2-naphthoic acid, deprotection of the methoxy group has been successfully achieved using BBr₃. ossila.com A similar strategy could be applied to this compound to yield 2-Fluoro-5-(hydroxymethyl)benzoic acid.

Once the hydroxymethyl group is generated, it can be further alkylated using various alkylating agents under basic conditions. For instance, the reaction of the corresponding phenoxide (formed by deprotonation of the hydroxyl group) with an alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide) would yield the corresponding ether. This O-alkylation provides a versatile method for introducing a variety of functional groups at this position.

A summary of a potential two-step functionalization of the methoxy group is presented below:

| Step | Reaction | Reagents and Conditions | Expected Product |

| 1 | Demethylation | BBr₃ in an inert solvent (e.g., CH₂Cl₂) | 2-Fluoro-5-(hydroxymethyl)benzoic acid |

| 2 | Alkylation | Alkyl halide (e.g., R-X), Base (e.g., NaH, K₂CO₃) in a polar aprotic solvent (e.g., DMF, THF) | 2-Fluoro-5-(alkoxymethyl)benzoic acid |

Aromatic Ring Transformations and Electrophilic/Nucleophilic Reactivity

The reactivity of the fluorinated benzene ring in this compound is governed by the electronic effects of its substituents: the fluorine atom, the methoxymethyl group, and the carboxylic acid group.

Site-Selective Substitution Patterns on the Fluorinated Benzene Ring

Electrophilic aromatic substitution (EAS) on the benzene ring of this compound will be directed by the combined influence of the existing substituents. The fluorine atom is a deactivating but ortho, para-directing group due to the interplay of its strong inductive electron-withdrawing effect and its ability to donate electron density through resonance. youtube.comlumenlearning.com The methoxymethyl group is generally considered to be an activating, ortho, para-directing group. The carboxylic acid group is a deactivating, meta-directing group.

Given the positions of the substituents, the directing effects can be summarized as follows:

Fluorine (at C2): Directs incoming electrophiles to positions C3 and C6.

Methoxymethyl (at C5): Directs incoming electrophiles to positions C2 and C6.

Carboxylic acid (at C1): Directs incoming electrophiles to positions C3 and C5.

Considering these directing effects, the most likely position for electrophilic attack is C6, as it is activated by the methoxymethyl group and directed by both the fluorine and methoxymethyl groups. Position C3 is another potential site, being directed by both the fluorine and carboxylic acid groups. The relative reactivity of these positions would depend on the specific electrophile and reaction conditions. For example, in the bromination of o-fluorobenzoic acid using NBS in sulfuric acid, the bromine atom is introduced at the position para to the fluorine atom. google.com

Exploration of Nucleophilic Aromatic Substitution (SNAr) Dynamics

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those activated by electron-withdrawing groups. masterorganicchemistry.comwikipedia.orgchemistrysteps.com In this compound, the fluorine atom can act as a leaving group in SNAr reactions. The reactivity of the ring towards nucleophilic attack is enhanced by the presence of the carboxylic acid group, which is electron-withdrawing.

The SNAr mechanism typically involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized carbanion intermediate, known as a Meisenheimer complex, followed by the elimination of the leaving group. chemistrysteps.com The presence of electron-withdrawing groups ortho or para to the leaving group stabilizes this intermediate, thereby accelerating the reaction. masterorganicchemistry.comnih.gov

In a study on the SNAr of unprotected ortho-fluoro and ortho-methoxy benzoic acids, it was found that organolithium and Grignard reagents can displace the fluoro or methoxy group to form new carbon-carbon bonds. ossila.com For instance, the reaction of 2-fluorobenzoic acid with organolithium reagents at low temperatures can lead to the substitution of the fluorine atom.

The following table presents representative examples of SNAr reactions on related fluorinated benzoic acid derivatives.

| Substrate | Nucleophile | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Fluorobenzoic acid | n-BuLi | THF, -78 °C | 2-Butylbenzoic acid | 95 | ossila.com |

| 2-Fluorobenzoic acid | PhLi | THF, -78 °C | 2-Phenylbenzoic acid | 85 | ossila.com |

| 2-Fluoro-5-nitrobenzoic acid | CsF | DMF, 150 °C | 2,5-Difluorobenzoic acid | Low | berkeley.edu |

| 2,4-Dinitrofluorobenzene | Amines | Various | N-substituted-2,4-dinitroanilines | High | masterorganicchemistry.com |

Hydrogenation and Reduction of the Aromatic System

The reduction of the aromatic ring of this compound to the corresponding cyclohexanecarboxylic acid derivative can be achieved through catalytic hydrogenation. However, the hydrogenation of aromatic rings is generally more challenging than the reduction of simple alkenes due to the resonance stability of the aromatic system. libretexts.org Consequently, more forcing conditions, such as high pressures of hydrogen gas and the use of active catalysts, are typically required. libretexts.orglibretexts.org

Common catalysts for the hydrogenation of aromatic rings include platinum, palladium, rhodium, and ruthenium, often supported on carbon. nih.govnih.gov The hydrogenation of benzoic acid to cyclohexanecarboxylic acid has been studied using various catalysts, with Rh/C often showing high activity under relatively mild conditions. nih.gov

The presence of the fluorine substituent can influence the hydrogenation process. While catalytic hydrogenation can reduce the aromatic ring, it may also lead to hydrodefluorination (replacement of the fluorine atom with hydrogen), depending on the catalyst and reaction conditions.

A summary of typical conditions for the hydrogenation of benzoic acid derivatives is provided in the table below.

| Substrate | Catalyst | Conditions | Product | Conversion/Selectivity | Reference |

| Benzoic Acid | Pt/TiO₂ | 40 °C, 10 bar H₂, 1 h | Cyclohexanecarboxylic acid | High conversion and selectivity | nih.gov |

| Benzoic Acid | Rh/C | 80 °C, 50 bar H₂, 1.5 h | Cyclohexanecarboxylic acid | ~100% conversion, 100% selectivity | nih.gov |

| Benzoic Acid | Rh/C | 323 K, 10 MPa CO₂, 4 MPa H₂ | Cyclohexanecarboxylic acid | 95.8% conversion | nih.gov |

These findings suggest that the aromatic ring of this compound could be reduced to the corresponding cyclohexane (B81311) derivative, although careful optimization of the reaction conditions would be necessary to achieve high selectivity and avoid defluorination.

The Role of this compound in Advanced Chemical Synthesis

In the landscape of modern chemical research and drug discovery, the strategic design and utilization of unique building blocks are paramount for the construction of novel molecular architectures with desired functionalities. Among these, "this compound" has emerged as a noteworthy synthetic intermediate. Its distinct substitution pattern, featuring a carboxylic acid, a fluorine atom, and a methoxymethyl group on a benzene ring, provides a versatile platform for a variety of chemical transformations. This article explores the applications of this compound as a synthetic intermediate and building block in the field of chemical research, focusing on its role in the construction of advanced organic scaffolds and in enabling the synthesis of complex molecular structures.

Applications As a Synthetic Intermediate and Building Block in Chemical Research

Precursors for Specialized Chemical Probes

The unique substitution pattern of this compound makes it a potential precursor for the synthesis of specialized chemical probes. These probes are instrumental in chemical biology for the elucidation of biological pathways and the identification of molecular targets. The reactivity of the carboxylic acid group, coupled with the influence of the fluorine and methoxymethyl substituents on the aromatic ring, allows for its incorporation into larger molecular frameworks designed to interact with biological systems.

In chemical biology, reporter groups or tags are moieties that are attached to a parent molecule to enable its detection, visualization, or isolation. While specific examples detailing the use of this compound for the introduction of reporter groups are not prominently documented in publicly available scientific literature, the general principles of chemical probe synthesis allow for a theoretical application of this compound.

The carboxylic acid functionality of this compound is the primary site for the conjugation of reporter groups. Standard peptide coupling reagents can be employed to form a stable amide bond between the benzoic acid and an amine-functionalized reporter group. Such reporter groups can include:

Fluorophores: These are molecules that emit light upon excitation at a specific wavelength, allowing for the visualization of the probe within a biological system using fluorescence microscopy.

Biotin: This vitamin has a high affinity for the protein streptavidin, a property that can be exploited for the purification and isolation of target proteins that bind to the chemical probe.

Affinity tags: Small peptide sequences or other molecules (e.g., polyhistidine tags) can be attached to facilitate the purification of the probe-target complex.

The fluorine atom and the methoxymethyl group can influence the pharmacokinetic and physicochemical properties of the resulting probe, such as its membrane permeability, metabolic stability, and binding affinity to its biological target.

Table 1: Potential Reporter Group Conjugation Strategies

| Reporter Type | Linkage Chemistry | Functional Group on Reporter |

|---|---|---|

| Fluorescent Dye | Amide bond formation | Amine |

| Biotin | Amide bond formation | Amine |

| Affinity Tag (e.g., His-tag) | Amide bond formation | Amine |

The presence of a fluorine atom on the aromatic ring of this compound suggests its potential as a precursor in radiosynthesis, particularly for the development of positron emission tomography (PET) tracers. The radioisotope fluorine-18 (B77423) (¹⁸F) is a widely used positron emitter in clinical and preclinical PET imaging due to its favorable decay characteristics. acs.org

The general principle for incorporating ¹⁸F into an aromatic ring often involves nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a nitro group or a halogen, with [¹⁸F]fluoride. nih.gov However, direct C-H radiofluorination is also an emerging technique. acs.org In the context of this compound, its stable C-F bond means it would more likely serve as a reference standard or a scaffold to be modified for radiosynthesis rather than a direct precursor for ¹⁸F-labeling at that position via substitution of the existing fluorine.

A more plausible, though not explicitly documented, strategy would involve the synthesis of a derivative of this compound where another position on the aromatic ring is functionalized with a leaving group suitable for radiofluorination. For instance, a nitro or trimethylammonium group could be introduced, which could then be displaced by [¹⁸F]fluoride in the final step of the synthesis. The existing fluorine atom would serve as a non-radioactive substituent influencing the properties of the final radiotracer.

Alternatively, the principles of late-stage C-H fluorination with [¹⁸F]fluoride could theoretically be applied, although this would depend on the specific reactivity of the C-H bonds on the benzene ring of the molecule or a more complex derivative. researchgate.net This method offers the advantage of introducing the radioisotope at a late stage in the synthesis, which is beneficial given the short half-life of ¹⁸F. nih.gov

It is important to note that while these general principles of radiosynthesis are well-established, their specific application to this compound is not described in the reviewed scientific literature.

Table 2: General Principles of ¹⁸F-Radiolabeling for Aromatic Compounds

| Labeling Strategy | Precursor Requirement | General Conditions |

|---|---|---|

| Nucleophilic Aromatic Substitution (SNAr) | Activated aromatic ring with a good leaving group (e.g., -NO₂, -NMe₃⁺) | [¹⁸F]Fluoride, high temperature, aprotic solvent |

| C-H Radiofluorination | Accessible C-H bond | [¹⁸F]Fluoride with a catalyst or electrophilic [¹⁸F]F₂ |

Theoretical and Computational Investigations of 2 Fluoro 5 Methoxymethyl Benzoic Acid

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Analysis of Fluorine's Electronic Influence on Aromaticity

No specific studies were found that computationally analyze the influence of the fluorine atom on the aromaticity of the benzene (B151609) ring in 2-Fluoro-5-(methoxymethyl)benzoic acid.

Conformational Analysis of the Methoxymethyl and Carboxylic Acid Moieties

No detailed conformational analysis, including potential energy surfaces or dihedral angle scans for the methoxymethyl and carboxylic acid groups of this compound, is available in the public domain.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

No information regarding the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), or the HOMO-LUMO energy gap for this compound could be located.

Mechanistic Elucidation of Key Transformations

Computational Modeling of Reaction Pathways

There are no available computational models detailing the reaction pathways for the synthesis or transformation of this compound.

Transition State Analysis for Selectivity and Rate Prediction

No transition state analyses for reactions involving this compound, which would provide insight into selectivity and reaction rates, have been published.

Structure-Reactivity Relationship Studies through Computational Approaches

Computational chemistry offers a powerful lens for understanding the intricate relationship between the three-dimensional structure of a molecule and its chemical reactivity. In the case of this compound, while specific computational studies on this exact molecule are not extensively available in the current body of literature, a wealth of information can be gleaned from theoretical investigations into closely related fluorinated benzoic acid derivatives. These studies, often employing methods like Density Functional Theory (DFT), provide deep insights into how the constituent functional groups—the ortho-fluoro substituent, the para-methoxymethyl group, and the carboxylic acid moiety—collectively influence the molecule's properties.

The primary impact of the substituents on the benzoic acid framework is the modulation of the electronic environment of the aromatic ring and the carboxylic acid group. The fluorine atom at the ortho position is of particular significance. Due to its high electronegativity, it exerts a strong electron-withdrawing inductive effect (-I), which can decrease the electron density of the benzene ring and increase the acidity of the carboxylic acid proton. Concurrently, the fluorine atom can also participate in resonance, donating a lone pair of electrons to the ring (+R effect), although this effect is generally weaker than its inductive pull, especially from the ortho position.

A comprehensive study on ortho-substituted fluorobenzoic acids using DFT calculations has shed light on the conformational preferences and energetic landscapes of these molecules. nih.govnih.gov This research revealed the existence of different conformers based on the orientation of the carboxylic acid group relative to the ortho substituent. For 2-fluorobenzoic acid, two primary conformers are considered: a cis form, where the hydroxyl proton of the carboxylic acid is oriented towards the fluorine atom, and a trans form, where it is oriented away.

To illustrate the nature of the data obtained from such computational studies, the following table presents hypothetical calculated properties for the cis and trans conformers of this compound, based on typical values observed for related compounds in DFT studies.

Table 1: Hypothetical Calculated Properties of this compound Conformers

| Property | cis-Conformer | trans-Conformer |

|---|---|---|

| Relative Energy (kJ/mol) | 0.00 | > 10 |

| Dipole Moment (Debye) | ~2.5 | ~3.5 |

| HOMO Energy (eV) | -7.0 | -7.2 |

| LUMO Energy (eV) | -1.5 | -1.6 |

| HOMO-LUMO Gap (eV) | 5.5 | 5.6 |

Furthermore, computational methods can be employed to simulate the vibrational spectra (e.g., infrared and Raman) of the molecule. Each conformer would be expected to have a unique vibrational signature. For instance, the O-H stretching frequency of the carboxylic acid would likely differ between the cis and trans conformers due to the presence or absence of the intramolecular interaction with the fluorine atom.

Advanced Analytical Methodologies for Research on 2 Fluoro 5 Methoxymethyl Benzoic Acid

High-Resolution Spectroscopic Characterization in Synthetic Studies

Spectroscopic methods are indispensable tools for the elucidation of the molecular structure of newly synthesized compounds like 2-Fluoro-5-(methoxymethyl)benzoic acid. These techniques provide precise information about the atomic composition and connectivity within the molecule.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Purity Assessment (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of structural elucidation in organic chemistry. For this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides an unambiguous confirmation of its structure and a reliable assessment of its purity.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each type of proton in the molecule. The aromatic protons will appear as multiplets in the downfield region, typically between 7.0 and 8.0 ppm, with their splitting patterns influenced by coupling to each other and to the fluorine atom. The methylene (B1212753) protons of the methoxymethyl group would likely appear as a singlet around 4.5 ppm, while the methyl protons of the same group would be observed as a singlet further upfield, around 3.4 ppm. The acidic proton of the carboxylic acid group is expected to be a broad singlet at a significantly downfield chemical shift, often above 10 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid is typically found in the 165-175 ppm range. The aromatic carbons will show a series of signals between 110 and 165 ppm, with the carbon directly bonded to the fluorine atom exhibiting a large coupling constant (¹JCF). The chemical shifts of the other aromatic carbons will also be influenced by the fluorine and methoxymethyl substituents. The methylene and methyl carbons of the methoxymethyl group would appear at approximately 70-75 ppm and 55-60 ppm, respectively.

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a crucial technique for the characterization of this compound. rsc.org This method is highly sensitive to the local electronic environment of the fluorine nucleus. A single resonance is expected, and its chemical shift provides valuable information about the electronic effects of the substituents on the aromatic ring. The coupling of the fluorine atom with adjacent protons can also be observed, further confirming the substitution pattern. For similar fluorobenzoic acids, the ¹⁹F chemical shift is often observed in the range of -110 to -120 ppm relative to a standard like CFCl₃. rsc.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| COOH | >10 (broad singlet) | 165 - 175 |

| Aromatic CH | 7.0 - 8.0 (multiplets) | 110 - 140 |

| C-F | - | 158 - 165 (d, ¹JCF ≈ 250 Hz) |

| C-COOH | - | 125 - 135 |

| C-CH₂OCH₃ | - | 135 - 145 |

| CH₂ | ~4.5 (singlet) | 70 - 75 |

| OCH₃ | ~3.4 (singlet) | 55 - 60 |

Note: These are predicted values based on analogous compounds and may vary depending on the solvent and experimental conditions.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound will display characteristic absorption bands. A very broad band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the carboxylic acid dimer, a hallmark of benzoic acids. docbrown.info The C=O stretching of the carboxyl group will give a strong, sharp absorption band around 1700-1725 cm⁻¹. docbrown.info The C-F stretch will be visible in the fingerprint region, typically between 1250 and 1000 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-O-C stretching of the methoxymethyl group will likely appear as a prominent band in the 1150-1050 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also observable in the Raman spectrum, as are the aromatic ring vibrations. The C-F bond often gives a noticeable Raman signal.

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch | 2500-3300 | Broad, Strong |

| Carbonyl | C=O stretch | 1700-1725 | Strong |

| Aromatic Ring | C=C stretch | 1450-1600 | Medium to Weak |

| Fluoroaromatic | C-F stretch | 1250-1000 | Medium to Strong |

| Ether | C-O-C stretch | 1150-1050 | Medium to Strong |

| Alkyl | C-H stretch | 2850-3000 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound (C₉H₉FO₃), HRMS can confirm its molecular formula by providing a highly accurate mass measurement, typically to within a few parts per million (ppm) of the calculated theoretical mass. nih.gov This level of accuracy allows for the confident differentiation between compounds with the same nominal mass but different elemental compositions.

Chromatographic Techniques for Separation and Quantification in Research

Chromatographic methods are essential for separating this compound from starting materials, by-products, and other impurities, as well as for quantifying its purity and monitoring the progress of a reaction.

Advanced Liquid Chromatography (LC) for Purity and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) is the most common liquid chromatography technique used for the analysis of non-volatile compounds like this compound.

A reversed-phase HPLC method would be the standard approach for assessing the purity of this compound. ekb.egupb.ro A C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (often with a small amount of acid like formic or acetic acid to suppress ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. ekb.eg Detection is commonly performed using a UV detector, as the aromatic ring of the compound absorbs UV light. By running a gradient of the organic solvent, it is possible to separate the target compound from impurities with different polarities. ekb.eg This technique is also invaluable for real-time reaction monitoring, allowing chemists to track the consumption of starting materials and the formation of the product over time.

Gas Chromatography (GC) for Volatile Derivatives and By-product Analysis

While this compound itself is not sufficiently volatile for direct analysis by Gas Chromatography (GC), this technique can be employed for the analysis of volatile derivatives or potential volatile by-products from its synthesis.

For instance, the carboxylic acid can be converted into a more volatile ester, such as the methyl or ethyl ester, through a derivatization reaction. This derivative can then be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification of components. This approach can be useful for detecting and quantifying certain impurities that may be more amenable to GC analysis. For example, analysis of related fluorobenzoic acids has been achieved via GC after derivatization.

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is indispensable for elucidating the detailed molecular structure, including bond lengths, bond angles, and intermolecular interactions, which govern the macroscopic properties of a compound. The process involves directing a beam of X-rays onto a single crystal of the substance. As the X-rays interact with the electron clouds of the atoms, they are diffracted in specific directions. By measuring the angles and intensities of these diffracted beams, a three-dimensional map of the electron density within the crystal can be generated, from which the atomic positions can be determined.

For the specific compound, this compound, a comprehensive search of publicly available scientific literature and crystallographic databases did not yield any specific X-ray crystallography data. While structural information for analogous compounds, such as 2-Fluoro-4-(methoxycarbonyl)benzoic acid, is available, these are distinct chemical entities with different substituent positions, and their crystallographic data cannot be extrapolated to this compound.

The solid-state structure of this compound would be of significant interest for understanding its physicochemical properties. Key structural features that could be elucidated through X-ray crystallography include:

Molecular Conformation: The spatial arrangement of the carboxylic acid group and the methoxymethyl group relative to the fluorinated benzene (B151609) ring. This includes the planarity of the molecule and any torsional angles.

Intermolecular Interactions: The nature and geometry of hydrogen bonding, particularly involving the carboxylic acid protons and oxygen atoms, as well as potential weaker interactions involving the fluorine and methoxymethyl groups. These interactions are crucial in determining the crystal packing and influencing properties such as melting point and solubility.

Without experimental crystallographic data, any discussion of the solid-state structure of this compound remains speculative. The acquisition of such data through single-crystal X-ray diffraction analysis would be a valuable contribution to the chemical sciences, providing a foundational understanding of this compound's structural chemistry.

Emerging Research Directions and Future Perspectives

Development of Sustainable and Green Synthetic Routes

The chemical industry's shift towards environmentally benign processes necessitates the development of green synthetic routes for valuable chemical entities. For 2-Fluoro-5-(methoxymethyl)benzoic acid, this involves moving away from hazardous reagents and energy-intensive conditions often associated with the synthesis of fluorinated aromatics. researchgate.netdovepress.com

Current industrial production of compounds like benzoic acid often relies on the oxidation of petroleum-derived toluene (B28343) under high pressure and temperature, which is not an environmentally friendly approach. researchgate.net Research into greener alternatives is paramount. One promising avenue is the use of biocatalysis. For instance, microbial synthesis has been explored for benzoic acid production from renewable feedstocks like L-phenylalanine. researchgate.net A similar bio-based approach, potentially starting from a suitably functionalized renewable precursor, could be envisioned for this compound.

Another key area for greening the synthesis is in the fluorination step itself. Traditional methods like the Balz-Schiemann reaction, while widely used, involve potentially explosive diazonium salts. dovepress.com Modern green chemistry approaches focus on direct C-H fluorination or nucleophilic aromatic substitution (SNAr) using safer fluorinating agents and milder conditions. researchgate.netrsc.org For example, solid-state SNAr reactions using potassium fluoride (B91410) (KF) with a phase-transfer catalyst can eliminate the need for high-boiling, toxic solvents like DMSO. rsc.orgrsc.org

| Strategy | Description | Potential Advantages for this compound | Challenges |

|---|---|---|---|

| Biocatalysis | Use of enzymes or whole organisms to perform chemical transformations. | Use of renewable feedstocks, mild reaction conditions, high selectivity. | Identification and engineering of suitable enzymes, low product titers. |

| Mechanochemical SNAr | Solid-state reaction using mechanical force to initiate the reaction. | Solvent-free or reduced solvent use, faster reaction times, ambient conditions. rsc.orgrsc.org | Substrate scope, scalability of ball-milling equipment. |

| Late-stage C-H Fluorination | Direct replacement of a C-H bond with a C-F bond on a pre-functionalized molecule. | Atom economy, reduces the number of synthetic steps. | Regioselectivity, development of selective catalysts. |

Exploration of Novel Catalytic Transformations Involving the Compound

The functional groups of this compound make it an excellent candidate for a variety of catalytic transformations. The carboxylic acid group can be readily converted to other functionalities, such as amides, esters, or can be used in decarboxylation reactions. ossila.com The fluorine atom and the aromatic ring can participate in various coupling reactions.

One area of significant potential is photoredox catalysis. This technique uses visible light to drive chemical reactions under mild conditions. For instance, decarboxylative fluorination of aliphatic carboxylic acids has been achieved using photoredox catalysis, converting the carboxylic acid directly into a fluoroalkane. nih.gov While this would modify the core structure, similar principles could be applied to achieve other transformations, such as decarboxylative coupling reactions, where the carboxylic acid is replaced with another functional group.

Furthermore, the fluorine atom ortho to the carboxylic acid can influence intramolecular reactions. For example, in related 2-fluorobenzoic acid derivatives, intramolecular nucleophilic aromatic substitution can be used to form heterocyclic structures like benzoxazepinones. ossila.com The methoxymethyl group could also be a target for catalytic C-O bond activation and further functionalization.

| Catalytic Method | Potential Application to the Compound | Key Features |

|---|---|---|

| Photoredox Catalysis | Decarboxylative functionalization (e.g., coupling, fluorination). | Mild reaction conditions, use of visible light as a renewable energy source. nih.gov |

| Transition-Metal Catalysis (e.g., Pd, Ni, Cu) | Cross-coupling reactions at the C-F or C-H bonds, amidation of the carboxylic acid. nih.gov | High efficiency and selectivity for bond formation. |

| Organocatalysis | Asymmetric transformations of the carboxylic acid or methoxymethyl group. | Metal-free catalysis, often with high enantioselectivity. |

Integration into Materials Science Research and Supramolecular Chemistry

Fluorinated aromatic compounds are of significant interest in materials science due to the unique properties conferred by fluorine, such as high thermal stability, chemical resistance, and altered electronic properties. numberanalytics.comnih.gov Perfluorinated aromatic compounds, for example, are widely used in materials science for their high electron affinity and unique intermolecular interactions. researchgate.net While not perfluorinated, the single fluorine atom in this compound can still significantly influence its properties and its potential for incorporation into advanced materials.

The presence of fluorine can enhance the stability and processability of polymers. nih.gov Therefore, this compound could serve as a monomer or a functional additive in the synthesis of fluoropolymers. Its incorporation could fine-tune properties like solubility, thermal stability, and dielectric constant. Fluorinated aromatics are also used in the synthesis of materials for organic light-emitting diodes (OLEDs). numberanalytics.com

In supramolecular chemistry, the carboxylic acid group is a well-known motif for forming predictable and robust hydrogen-bonding networks, leading to the self-assembly of complex architectures like dimers, chains, and sheets. The fluorine atom can participate in weaker, yet structurally significant, interactions such as C-H···F and F···F contacts, which can further direct the self-assembly process and influence the final solid-state structure and properties.

Expanding its Utility in Flow Chemistry and Automated Synthesis Systems

Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and easier scalability. acs.orgacs.org The synthesis and functionalization of benzoic acid derivatives have been successfully translated to flow systems. For instance, the alkylation of benzoic acid has been scaled up from microflow to milliflow reactors, demonstrating the feasibility of such processes. acs.orgacs.org

The synthesis of this compound and its subsequent transformations could be adapted for flow chemistry. This would allow for a more controlled and efficient production process, particularly for reactions that are highly exothermic or involve hazardous intermediates. Automated synthesis platforms, which often utilize flow chemistry, could rapidly explore a wide range of derivatives of this compound by systematically varying reaction partners and conditions. This high-throughput approach would accelerate the discovery of new molecules with desirable properties for applications in drug discovery and materials science.

Q & A

Q. Q1. What are the common synthetic routes for preparing 2-fluoro-5-(methoxymethyl)benzoic acid, and what are their limitations?

A1. Synthesis typically involves functional group transformations on aromatic precursors. For example:

- Step 1 : Introduction of the methoxymethyl group via alkylation or etherification of a nitro- or hydroxy-substituted benzoic acid derivative .

- Step 2 : Fluorination using reagents like Selectfluor™ or DAST (diethylaminosulfur trifluoride) under controlled conditions to ensure regioselectivity .

- Step 3 : Acidic hydrolysis or oxidation to yield the final benzoic acid derivative.

Limitations : Competing side reactions (e.g., over-fluorination or ether cleavage) require precise temperature and solvent control. Low yields (<50%) are common due to steric hindrance from the methoxymethyl group .

Q. Q2. How can researchers verify the purity and structural integrity of this compound?

A2. A multi-technique approach is essential:

- HPLC : Quantify purity (>95%) using a C18 column with UV detection at 254 nm .

- NMR : Confirm substituent positions (e.g., methoxymethyl at C5, fluorine at C2) via H and F NMR. Splitting patterns in H NMR distinguish methylene protons in the methoxymethyl group .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (expected m/z: 212.05 for CHFO) .

Q. Q3. What are the key physicochemical properties influencing this compound’s reactivity?

A3. Critical properties include:

- Acidity : The carboxylic acid group (pKa ~2.8) facilitates salt formation or esterification.

- Electron-withdrawing effects : The fluorine atom at C2 enhances electrophilic substitution reactivity at C5, while the methoxymethyl group introduces steric bulk and moderate electron donation .

- Solubility : Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the methoxymethyl group, but poor aqueous solubility necessitates derivatization for biological assays .

Advanced Research Questions

Q. Q4. How can synthetic routes be optimized to improve regioselectivity and yield for this compound?

A4. Advanced strategies include:

- Directed ortho-metalation : Use a directing group (e.g., trimethylsilyl) to position fluorine at C2 before introducing the methoxymethyl group .

- Microwave-assisted synthesis : Reduce reaction time and improve yield (e.g., 20% increase in fluorination efficiency at 100°C for 10 minutes) .

- Protecting groups : Temporarily protect the carboxylic acid with tert-butyl esters to prevent side reactions during methoxymethylation .

Q. Q5. What analytical challenges arise when differentiating positional isomers of fluorinated benzoic acids?

A5. Key challenges and solutions:

- Isomer discrimination : Use C NMR to resolve chemical shifts for fluorine-adjacent carbons (C2 vs. C3 substitution) .

- Chromatographic separation : Optimize HPLC gradients with ion-pairing agents (e.g., tetrabutylammonium bromide) to separate isomers with similar polarities .

- X-ray crystallography : Resolve ambiguities in solid-state structures, particularly when substituents cause overlapping spectral signals .

Q. Q6. How does the methoxymethyl group impact biological activity compared to other substituents?

A6. The methoxymethyl group:

- Enhances lipophilicity : Increases cell membrane permeability, as shown in analogs like 5-ethoxy-2-fluoro-3-(methylthio)benzoic acid (LogP increase by 0.8 vs. methyl-substituted analogs) .

- Modulates target interactions : In SAR studies, the methoxymethyl group in similar compounds improves binding to enzymes like cyclooxygenase-2 (COX-2) by 30% compared to methoxy groups .

- Stability : Prone to enzymatic hydrolysis in vivo, requiring prodrug strategies for therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.